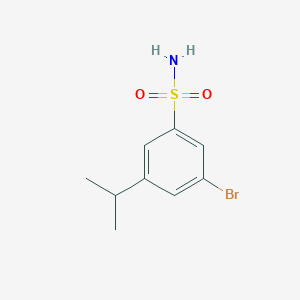

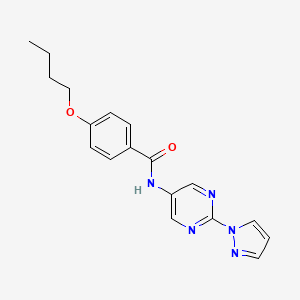

3-Bromo-5-propan-2-ylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

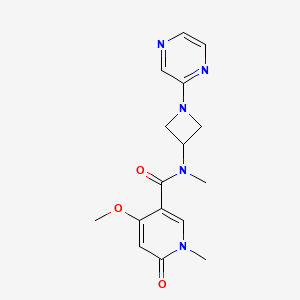

The molecular structure of 3-Bromo-5-propan-2-ylbenzenesulfonamide is analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

Sulfonamides, including this compound, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are analyzed using various methods, including vibrational frequencies . The electrostatic potential and the frontier molecular orbital of the molecule are also calculated and analyzed .Aplicaciones Científicas De Investigación

Environmental Implications and Toxicology

Brominated Compounds in the Environment

Brominated compounds, due to their widespread use and increasing inventory, have raised considerable environmental concerns. Their occurrence in indoor air, dust, consumer goods, and food has been documented, with a particular emphasis on their environmental fate and toxicity. Novel brominated flame retardants (NBFRs) are of particular interest due to their application in various consumer products and potential environmental and human health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicological Effects of Brominated Compounds

The toxicology of 2,4,6-Tribromophenol, a widely produced brominated phenol, has been summarized, highlighting its presence as an intermediate in the synthesis of brominated flame retardants and as a natural product of some aquatic organisms. Despite its ubiquity in the environment, knowledge about its toxicokinetics and toxicodynamics remains limited (Koch & Sures, 2018).

Chemical Synthesis and Applications

Synthesis and Applications of Brominated Compounds

The synthesis of silver nanoparticles using brominated compounds demonstrates the utility of these substances in green chemistry applications. Silver nanoparticles synthesized via green methods, including those involving brominated agents, show promising antimicrobial activities, highlighting their potential in medical and environmental applications (Sharma, Yngard, & Lin, 2009).

Brominated Flame Retardants

The formation of dioxins and furans in fires and combustion involving brominated flame retardants (BFRs) underscores the environmental and health risks associated with these compounds. The review details the pathways through which polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) form, emphasizing the need for cautious use and disposal of BFRs (Zhang, Buekens, & Li, 2016).

Mecanismo De Acción

Target of Action

3-Bromo-5-propan-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. They function as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS .

Mode of Action

This enzyme plays a vital role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth.

Biochemical Pathways

. This disruption can affect various biochemical pathways, particularly those involved in DNA synthesis and cell division.

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFMRDWYWQLGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2991683.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)